molecular formula C17H19N3O4S B4503646 methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate

methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate

Cat. No.: B4503646
M. Wt: 361.4 g/mol
InChI Key: ZJNBYCPZYPQBCR-UHFFFAOYSA-N
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Description

Methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.10962727 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Labeling Applications

Methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate is a compound involved in the synthesis and labeling of various molecules for scientific research. One study discusses the preparation of carbon-14 labeled compounds, showcasing the process of synthesizing complex molecules for tracing in biological and environmental studies. The intricate methods involve multiple steps, including cyclotrimerization, carboxylation, and methylation, leading to products used in radiotracer studies for understanding metabolism, residue, and environmental behavior (Yang et al., 2018).

Heterocyclic Systems and Ligand Synthesis

The compound also finds application in the synthesis of heterocyclic systems and as a precursor in ligand synthesis. Research has outlined methods for generating derivatives with potential in drug discovery, indicating its versatility in creating biologically active molecules. These methods involve reactions with N- and C-nucleophiles, leading to the formation of various heterocyclic systems, which are crucial in medicinal chemistry for developing new therapeutic agents (Selič & Stanovnik, 1997).

Photofunctional Hybrid Materials

Another fascinating application is in the development of photofunctional hybrid materials. Research utilizing 4-substituted tetrazole–benzoate ligands, similar in structural complexity to the queried compound, demonstrates the synthesis of metal–organic coordination polymers. These materials exhibit distinct luminescence and magnetic behaviors, making them suitable for advanced applications in sensing, imaging, and information storage. The diversity in metal centers and substituent groups, like –NH2 and –COOH, facilitates the formation of structures with unique properties (Sun et al., 2013).

Advanced Glycation End-Products Research

Methylglyoxal, a compound related in reactivity and functional group arrangement, is extensively studied for its role in forming advanced glycation end-products (AGEs). AGEs are significant in the context of diabetes and neurodegenerative diseases. Research in this area helps in understanding the biochemical pathways of disease progression and identifying potential therapeutic targets (Nemet et al., 2006).

Crystal Engineering and Phase Transitions

The compound's relevance extends to crystal engineering, where its derivatives are used to study phase transitions under pressure. Such studies provide insights into molecular conformations and packing efficiencies, contributing to the design of materials with desired crystallographic properties (Johnstone et al., 2010).

Properties

IUPAC Name

methyl 4-[[2-(oxolan-2-ylmethylamino)-1,3-thiazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-23-16(22)11-4-6-12(7-5-11)19-15(21)14-10-25-17(20-14)18-9-13-3-2-8-24-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNBYCPZYPQBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate
Reactant of Route 2
methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate
Reactant of Route 3
methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate
Reactant of Route 5
methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[({2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazol-4-yl}carbonyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.